molecular formula C15H16N2O2S B2829655 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 2097933-22-5

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide

Cat. No. B2829655
CAS RN: 2097933-22-5
M. Wt: 288.37
InChI Key: KVRTYIVBQGDECG-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide, also known as HHM-4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. HHM-4 has been shown to have a number of interesting properties that make it a promising tool for studying CK2 and its role in cellular signaling pathways.

Scientific Research Applications

Synthesis and Characterization

Benzothiazole derivatives, including compounds structurally related to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide, have been synthesized and characterized, showcasing their potential in scientific research. For example, the synthesis and structural characterization of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have demonstrated their cytotoxic effects on breast cancer cell lines, indicating their potential application in cancer research (Kelly et al., 2007). Similarly, the development of 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides as potential analgesics highlights the therapeutic applications of such compounds (Ukrainets et al., 2014).

Biological Activity and Drug Development

Benzothiazole derivatives have been explored for their biological activities, leading to potential applications in drug development. The synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents showcase their relevance in addressing cancer, with certain derivatives exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Another study on the neuroprotective effects of a benzothiazole derivative in rat stroke models further exemplifies the potential therapeutic applications of these compounds (Kohara et al., 2008).

Materials Science and Chemical Engineering

In materials science and chemical engineering, benzothiazole derivatives have been investigated for their supramolecular gelation behavior, elucidating the role of structural features in gelation/non-gelation behavior. This research has implications for the design of new materials with specific properties (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-13(16-10-15(19)8-4-1-5-9-15)14-17-11-6-2-3-7-12(11)20-14/h2-4,6-8,19H,1,5,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRTYIVBQGDECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide

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